RORγt Agonist 1 Demonstrates ~180-Fold Superior Potency Versus Prototypical Tool Compound SR1078 in Dual FRET Assay
RORγt agonist 1 (compound 14) exhibits an EC50 of 20.8 ± 1.5 nM in the RORγ dual FRET assay, representing a potency improvement of approximately 180-fold compared to the prototypical RORγt agonist tool compound SR1078, which demonstrates an EC50 of 3.7 μM (maximum activation 78%) in the same assay format [1][2]. This potency differential is further validated in the cell-based GAL4 reporter gene assay, where compound 14 yields an EC50 of 247 ± 33.1 nM with 133% maximum activation [1].
| Evidence Dimension | In vitro agonistic potency (EC50) |
|---|---|
| Target Compound Data | 20.8 ± 1.5 nM (dual FRET assay); 247 ± 33.1 nM (GAL4 reporter assay) |
| Comparator Or Baseline | SR1078: EC50 = 3.7 μM (dual FRET assay); SR0987: EC50 = 800 nM (gene reporter assay) |
| Quantified Difference | ~180-fold more potent than SR1078; ~38-fold more potent than SR0987 |
| Conditions | RORγ dual FRET assay; cell-based GAL4 reporter gene assay |
Why This Matters
The ~180-fold potency differential translates to substantially lower compound consumption per experiment and enables in vivo dosing at pharmacologically relevant exposures without solubility-limited constraints.
- [1] Zhu Y, et al. Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists. Eur J Med Chem. 2019;182:111589. View Source
- [2] Yuan C, et al. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules. 2018;23(12):3181. View Source
